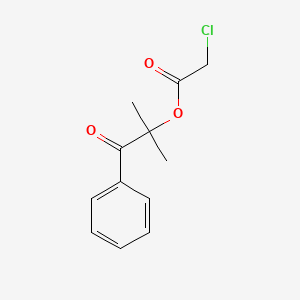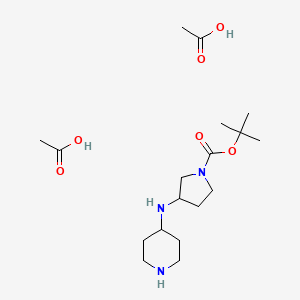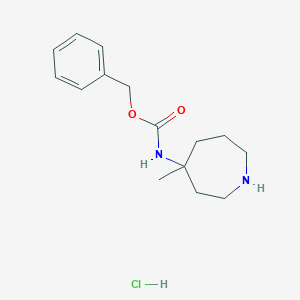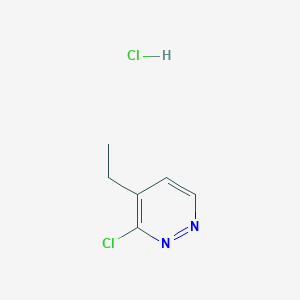
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate (MPPCA) is an important chemical compound used in a wide range of scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. MPPCA is a versatile compound that can be used in a variety of ways, making it an important tool for scientists.
Scientific Research Applications
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate has a wide range of scientific research applications. It has been used in biochemical and physiological studies to determine the effects of various compounds on the human body. It has also been used in laboratory experiments to study the mechanism of action of various drugs and other compounds. In addition, 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate has been used in the synthesis of other compounds, including pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate is not yet fully understood. However, it is believed that the compound acts as a pro-drug, meaning that it is converted to an active compound within the body. This active compound is then able to interact with various biochemical pathways and receptors, resulting in the desired effect.
Biochemical and Physiological Effects
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate has been shown to have a number of biochemical and physiological effects. It has been used in research to study the effects of various compounds on the human body, including the effects of drugs on the cardiovascular system, the nervous system, and the immune system. In addition, 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate has been used to study the effects of various compounds on the metabolism, including the effects of drugs on the liver and kidney.
Advantages and Limitations for Lab Experiments
The use of 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate in lab experiments has several advantages. It is relatively easy to synthesize, and it is stable in a variety of environments. It is also relatively inexpensive, making it a cost-effective option for laboratory experiments. However, there are some limitations to using 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate in lab experiments. It is not particularly soluble in water, and it can be difficult to handle in certain conditions.
Future Directions
There are a number of potential future directions for research involving 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate. One potential area of research is the development of more efficient and cost-effective methods of synthesis. Additionally, further research is needed to better understand the mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate and its effects on biochemical and physiological processes. Finally, further research is needed to explore the potential applications of 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate in drug development and other areas of research.
Synthesis Methods
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-chloroacetate can be synthesized through a number of different methods. The most common method is the Friedel-Crafts acylation of benzene with 2-chloroacetyl chloride in the presence of anhydrous aluminum chloride and a Lewis acid catalyst. This reaction is typically carried out at low temperatures, and yields a product with a high degree of purity. Other methods of synthesis include the reaction of benzene with 2-chloroacetic acid in the presence of anhydrous aluminum chloride, and the reaction of benzene with 2-chloroacetyl chloride in the presence of a Lewis acid catalyst and a base such as pyridine.
properties
IUPAC Name |
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-12(2,16-10(14)8-13)11(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQMIJOLDWWKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)OC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-oxo-1-phenylpropan-2-YL 2-chloroacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)


![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)
![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)

![4-Hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B6298620.png)





![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)